AMMONIUM PENTABORATE OCTAHYDRATE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AMMONIUM PENTABORATE OCTAHYDRATE is a chemical compound with the molecular formula B5H4NO8. It is also known as this compound. This compound is characterized by its white crystalline appearance and is soluble in water but insoluble in alcohol. It is primarily used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

AMMONIUM PENTABORATE OCTAHYDRATE is typically synthesized through the reaction of boric acid with ammonia in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Boric Acid} + \text{Ammonia} + \text{Water} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of pentadecaazanium;pentaborate;octahydrate involves the use of large-scale reactors where boric acid and ammonia are mixed in precise proportions. The mixture is then subjected to controlled heating and cooling cycles to facilitate the crystallization of the compound. The resulting crystals are filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

AMMONIUM PENTABORATE OCTAHYDRATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boric oxide and ammonia.

Reduction: Under certain conditions, it can be reduced to form boron hydrides.

Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various metal salts can be used to facilitate substitution reactions.

Major Products

Oxidation: Boric oxide and ammonia.

Reduction: Boron hydrides.

Substitution: Metal borates.

Scientific Research Applications

Electrolytic Capacitors

One of the primary applications of ammonium pentaborate octahydrate is in the manufacturing of electrolytic capacitors. It plays a crucial role in:

- Developing Thin Oxide Films : When an electric current is applied, ammonium pentaborate facilitates the formation of a thin oxide layer on aluminum foil, which is essential for capacitor functionality .

- Purity Requirements : The purity of ammonium pentaborate is vital for producing high-quality capacitors, as impurities can significantly affect performance .

Flame Retardants

This compound is employed as a flame retardant in various materials:

- Cellulosic Materials : It modifies oxidation reactions within cellulosic substances, enhancing their resistance to fire .

- Polymers and Coatings : The compound is incorporated into polymer formulations to meet safety standards for fire resistance .

Corrosion Inhibition

The compound is also utilized in creating protective coatings that inhibit metal corrosion:

- Thin Film Formation : It aids in developing oxide films that provide a barrier against environmental factors leading to corrosion .

Metallurgy and Chemical Manufacturing

In metallurgy, this compound serves as:

- Additive in Metal Treatments : It enhances the properties of metals by improving their hardness and oxidation resistance .

- Synthesis Aid : Used in the synthesis of nitrogen-doped zinc oxide (ZnO) particles, which are important for various electronic applications .

Crystal Growth Studies

Research has shown that this compound's crystal growth rates can be influenced by impurities:

- Growth Rate Analysis : Studies indicate that impurities such as sodium chloride and borax can increase the growth rate of ammonium pentaborate crystals under controlled conditions .

Capacitor Manufacturing Study

A study conducted on the use of ammonium pentaborate in capacitor manufacturing highlighted its effectiveness in forming stable oxide layers on aluminum foils, essential for capacitor efficiency and longevity .

Flame Retardant Efficacy

Research evaluating the flame retardant properties of ammonium pentaborate indicated significant improvements in fire resistance when applied to cellulose-based materials, demonstrating its practical value in safety applications .

Mechanism of Action

The mechanism of action of pentadecaazanium;pentaborate;octahydrate involves its ability to form stable complexes with various metal ions. This property is utilized in its application as a corrosion inhibitor, where it forms a protective layer on metal surfaces, preventing oxidation. In biological systems, it interacts with cellular components to influence metabolic pathways involving boron .

Comparison with Similar Compounds

Similar Compounds

Sodium Pentaborate: Similar in structure but contains sodium instead of ammonium.

Disodium Octaborate: Contains two sodium ions and has different hydration properties.

Ammonium Tetraborate: Contains fewer boron atoms and has different chemical properties.

Uniqueness

AMMONIUM PENTABORATE OCTAHYDRATE is unique due to its high boron content and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring high boron availability and stability .

Biological Activity

Ammonium pentaborate octahydrate (APBO) is a boron compound that has garnered attention for its diverse biological activities and applications. This article provides a comprehensive overview of the biological activity of APBO, including data tables, case studies, and detailed research findings.

APBO is characterized by its chemical formula (NH4)2B5O8⋅8H2O, which indicates it is a hydrated form of ammonium pentaborate. This compound is soluble in water and exhibits unique properties that make it suitable for various applications, particularly in agriculture and materials science.

1. Agricultural Applications

APBO has been studied for its effects on plant growth and soil health. Research indicates that it can enhance nutrient availability and improve plant resistance to environmental stressors.

- Case Study: Rumen Function in Dairy Cows

A study evaluated the impact of APBO on the rumen dynamics of dairy cows fed low-quality forage. The supplementation with nitrogenous compounds, including APBO, was found to significantly improve the crude protein (CP) levels in the diet, leading to enhanced fiber degradation in the rumen .

| Treatment Level | Average CP (%) | Degradation Rate (%) |

|---|---|---|

| Control | 4.86 | - |

| +2% CP | 5.19 | Increased |

| +4% CP | 7.11 | Increased |

| +6% CP | 8.60 | Increased |

| +8% CP | 11.67 | Stabilized |

2. Flame Retardant Properties

APBO has shown significant potential as a flame retardant when incorporated into various materials, such as rigid polyurethane foams (RPUFs). Studies have demonstrated that APBO can reduce heat release rates and smoke production during combustion.

- Research Findings: Flame Retardancy

A recent study highlighted the synergistic effects of expandable graphite and APBO in enhancing the flame-retardant properties of RPUFs. The addition of APBO resulted in a notable decrease in total smoke production and improved thermal stability .

| Material Composition | Heat Release Rate (HRR) | Total Smoke Production (TSP) |

|---|---|---|

| Control | High | High |

| RPUF + 2% APBO | Moderate | Reduced |

| RPUF + EG + APBO | Low | Significantly Reduced |

3. Toxicological Studies

The safety profile of APBO is crucial for its application in consumer products. Toxicological assessments have indicated that while APBO exhibits some level of toxicity at high concentrations, it is generally considered safe for use in agricultural applications when used according to guidelines.

Properties

IUPAC Name |

pentadecaazanium;pentaborate;octahydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5BO3.15H3N.8H2O/c5*2-1(3)4;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;15*1H3;8*1H2/q5*-3;;;;;;;;;;;;;;;;;;;;;;;/p+15 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXZYJOUFYJTKT-UHFFFAOYSA-A |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

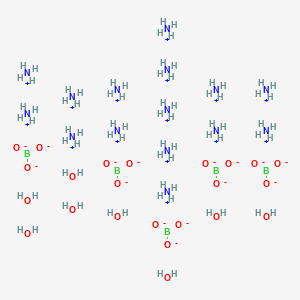

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5H76N15O23 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.